PD 168077 maleate
Overview
Description
PD 168077 maleate is a potent and selective D4 dopamine receptor agonist . It displays over 400-fold selectivity over D2 and over 300-fold selectivity over D3 subtypes . It is known to induce synaptic translocation of CaMK II to postsynaptic sites in cultured prefrontal cortical neurons .
Molecular Structure Analysis
The molecular weight of PD 168077 maleate is 450.49 . The molecular formula is C20H22N4O•C4H4O4 .Physical And Chemical Properties Analysis
PD 168077 maleate is a solid substance . and is soluble in DMSO to 100 mM .Scientific Research Applications
Neurotransmission Research
Field: Neuroscience Application: PD 168077 maleate is used in neurotransmission research, specifically in the study of dopamine receptors . Method: The compound is applied to cultured neurons, where it induces synaptic translocation of CaMK II to postsynaptic sites . Results: The activation of D4 dopamine receptors leads to the synaptic translocation of CaMK II in cultured prefrontal cortical neurons .
Penile Erection Studies
Field: Sexual Health Application: PD 168077 maleate has been used in studies of penile erection . Method: The compound is injected into the paraventricular nucleus (PVN) of the hypothalamus in rats . Results: PD 168077 maleate induces penile erections in rats when injected into the PVN of the hypothalamus .
Learning and Memory Research
Field: Cognitive Neuroscience Application: PD 168077 maleate is used in studies of learning and memory . Method: The specific methods of application or experimental procedures are not detailed in the sources. Results: The specific results or outcomes obtained are not detailed in the sources.
Locomotor Activity Research
Field: Behavioral Neuroscience Application: PD 168077 maleate has been used in studies of spontaneous locomotor activity . Method: The compound is administered subcutaneously to rats at doses ranging from 0.2-25 mg/kg . Results: PD 168077 maleate increases spontaneous locomotor activity and reduces grooming and rearing in rats .
Object Recognition Research
Field: Cognitive Neuroscience Application: PD 168077 maleate is used in studies of object recognition . Method: The specific methods of application or experimental procedures are not detailed in the sources. Results: PD 168077 maleate reverses object recognition deficits .
Calcium Signaling Research
Field: Cellular Neuroscience Application: PD 168077 maleate is used in studies of calcium signaling . Method: The compound is applied to primary rat embryonic prefrontal cortex pyramidal neurons at a concentration of 20 µM . Results: PD 168077 maleate induces CaMKII translocation from the dendritic shaft to postsynaptic sites on the dendritic processes of neurons .
Dopamine Receptor Research
Field: Pharmacology Application: PD 168077 maleate is a potent D4 dopamine receptor agonist . It has been used in research to understand the role and function of D4 dopamine receptors . Method: The compound is applied to various cell types expressing D4 dopamine receptors . Results: PD 168077 maleate has been shown to have high affinity for D4 dopamine receptors, with Ki values of 11.9 nM for D4, 2540 nM for D3, and 1050 nM for D2 receptors .
Calcium Signaling Research
Field: Cellular Neuroscience Application: PD 168077 maleate is used in studies of calcium signaling . Method: The compound is applied to primary rat embryonic prefrontal cortex pyramidal neurons at a concentration of 20 µM . Results: PD 168077 maleate induces CaMKII translocation from the dendritic shaft to postsynaptic sites on the dendritic processes of neurons .
Behavioral Neuroscience Research
Field: Behavioral Neuroscience Application: PD 168077 maleate has been used in studies of spontaneous locomotor activity . Method: The compound is administered subcutaneously to rats at doses ranging from 0.2-25 mg/kg . Results: PD 168077 maleate increases spontaneous locomotor activity and reduces grooming and rearing in rats .
properties
IUPAC Name |
(Z)-but-2-enedioic acid;N-[[4-(2-cyanophenyl)piperazin-1-yl]methyl]-3-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O.C4H4O4/c1-16-5-4-7-17(13-16)20(25)22-15-23-9-11-24(12-10-23)19-8-3-2-6-18(19)14-21;5-3(6)1-2-4(7)8/h2-8,13H,9-12,15H2,1H3,(H,22,25);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEUGRPISCANHO-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCN2CCN(CC2)C3=CC=CC=C3C#N.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)NCN2CCN(CC2)C3=CC=CC=C3C#N.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042601 | |
Record name | N-((4-(2-Cyanophenyl)-1-piperazinyl)methyl)-3-methylbenzamide (2Z)-2-butenedioate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(2-Cyanophenyl)piperazin-1-yl)methyl)-3-methylbenzamide maleate | |
CAS RN |
630117-19-0 | |
Record name | PD-168077 maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0630117190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((4-(2-Cyanophenyl)-1-piperazinyl)methyl)-3-methylbenzamide (2Z)-2-butenedioate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PD-168077 MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YX2UJ5W5P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.